BenchChemオンラインストアへようこそ!

3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Lipophilicity Physicochemical Properties Drug-Likeness

3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS 81805-97-2) is a trisubstituted benzaldehyde derivative with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.10 g/mol. It features a bromine atom at the 3-position, an ethoxy group at the 5-position, and a methoxy group at the 4-position on the aromatic ring.

Molecular Formula C10H11BrO3
Molecular Weight 259.1 g/mol
CAS No. 81805-97-2
Cat. No. B1331794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-ethoxy-4-methoxybenzaldehyde
CAS81805-97-2
Molecular FormulaC10H11BrO3
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C=O)Br)OC
InChIInChI=1S/C10H11BrO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-6H,3H2,1-2H3
InChIKeyREGQXFPWCZJUGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS 81805-97-2): Structural Identity and Baseline Characterization


3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS 81805-97-2) is a trisubstituted benzaldehyde derivative with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.10 g/mol . It features a bromine atom at the 3-position, an ethoxy group at the 5-position, and a methoxy group at the 4-position on the aromatic ring . Its predicted physicochemical properties include an ACD/LogP of 2.94, a topological polar surface area (TPSA) of 35.53 Ų, and a boiling point of 327.6 ± 37.0 °C at 760 mmHg [1]. The compound is available from multiple suppliers at typical purities of 95–96% and is classified as a combustible solid (Storage Class 11, WGK 3) [2].

Why Generic Substitution of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Fails in Research and Industrial Applications


The specific substitution pattern of 3-bromo-5-ethoxy-4-methoxybenzaldehyde—a bromine atom at position 3, an ethoxy group at position 5, and a methoxy group at position 4—is the core driver of its chemical and biochemical properties. This precise arrangement is not interchangeable with regioisomers (e.g., 3-bromo-4-ethoxy-5-methoxybenzaldehyde), nor with analogs lacking either the bromine (e.g., 3-ethoxy-4-methoxybenzaldehyde) or the ethoxy group (e.g., 3-bromo-4-methoxybenzaldehyde) [1]. The bromine atom is essential for enabling transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, while the ethoxy and methoxy groups collectively modulate the electron density of the aromatic ring, influencing both the reactivity of the aldehyde group and the compound's lipophilicity profile [2]. Substituting with compounds that omit the bromine eliminates the capacity for palladium-catalyzed C–C bond formation, while replacing the ethoxy with a methoxy group alters the steric and electronic environment in subtle but significant ways that affect both downstream synthetic yields and biological target interactions .

Quantitative Differentiation Evidence for 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Versus Its Closest Analogs


LogP Differential: 3-Bromo-5-ethoxy-4-methoxy vs. Debrominated Analog

The target compound exhibits a predicted ACD/LogP of 2.94, which is approximately 0.65 log units higher than that of its debrominated analog 3-ethoxy-4-methoxybenzaldehyde (estimated LogP ~2.29 based on the removal of the hydrophobic bromine atom from the scaffold) [1]. This increased lipophilicity directly impacts membrane permeability and distribution coefficients, making the brominated compound more suitable for applications requiring enhanced passive diffusion across biological membranes. The ACD/LogD at pH 5.5 for the target compound is 2.46, with an ACD/BCF of 43.81, indicating moderate bioaccumulation potential that must be factored into environmental safety assessments distinct from the debrominated analog .

Lipophilicity Physicochemical Properties Drug-Likeness

Regioisomeric Identity: Structural Basis for Divergent Reactivity vs. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde

The target compound (CAS 81805-97-2) bears the ethoxy group at position 5 and the methoxy group at position 4, whereas its constitutional isomer 3-bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 90109-65-2) has the ethoxy at position 4 and the methoxy at position 5 [1]. This positional swap alters the electronic activation pattern of the aromatic ring: in the target compound, the 4-methoxy group exerts a strong electron-donating (+M) effect para to the aldehyde, while the 5-ethoxy group provides additional activation meta to the aldehyde. In the regioisomer, the 4-ethoxy group is para to the bromine, altering the reactivity of the C–Br bond in cross-coupling reactions [2]. The distinct NMR signatures (InChI: InChI=1S/C10H11BrO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2 for 81805-97-2 versus InChI=1S/C10H11BrO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2 for 90109-65-2) confirm their non-interchangeable structures [1].

Regiochemistry Synthetic Intermediate Cross-Coupling

Bromine-Dependent Synthetic Utility: Enabling Suzuki Coupling vs. Non-Brominated Analogs

The presence of the aryl bromide at position 3 provides the target compound with a critical functional handle for palladium-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura coupling with aryl boronic acids or esters [1]. This reactivity is absent in the non-brominated analog 3-ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8), which is primarily employed as a direct intermediate for the PDE4 inhibitor apremilast via aldehyde-based transformations but cannot undergo direct C–C bond formation at the 3-position without prior halogenation [2]. The bromine atom therefore confers a distinct synthetic advantage for generating molecular diversity through combinatorial library synthesis. Analogs such as 3-bromo-4-methoxybenzaldehyde (CAS 34841-06-0) retain the bromine but lack the 5-ethoxy group, which has been shown to be important for modulating the lipophilicity and electronic properties of downstream chalcone products in topoisomerase I and cathepsin B/L inhibitor programs .

Suzuki Coupling C–C Bond Formation Synthetic Versatility

Melting Point and Physical Form: Solid-State Handling Advantage vs. Liquid Analogs

The target compound is described as a solid at ambient temperature with a melting point range of 52–54 °C, as reported by ChemBase [1]. This solid physical form contrasts with certain lower-molecular-weight benzaldehyde analogs that are liquids at room temperature and may be more prone to oxidative degradation or volatilization during storage. For example, 3-ethoxy-4-methoxybenzaldehyde (MW 180.20 g/mol) is a lower-melting solid or viscous liquid, whereas 3-bromo-4-methoxybenzaldehyde (MW 215.04 g/mol, CAS 34841-06-0) is described as a crystalline solid but with different handling characteristics due to its lower molecular weight and absence of the ethoxy group . The solid physical form of the target compound facilitates accurate weighing, reduces the risk of spillage during handling, and generally supports better long-term storage stability under recommended conditions (sealed, dry, 2–8 °C) .

Solid-State Properties Handling Storage Stability

Kinase Inhibition Profile: BindingDB Data for the Benzamide Derivative

Although direct biological activity data for 3-bromo-5-ethoxy-4-methoxybenzaldehyde itself are not available in the primary literature, the closely related benzamide derivative (3-bromo-5-ethoxy-4-methoxybenzamide, SMR000114541) has been screened against eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3/PERK) in a high-throughput screening campaign deposited in PubChem BioAssay and curated by BindingDB [1]. This demonstrates that the 3-bromo-5-ethoxy-4-methoxy phenyl scaffold is competent for engaging kinase active sites, providing a class-level inference that the aldehyde parent compound—as a synthetic precursor to amides, imines, and other elaborated structures via its reactive formyl group—serves as a privileged entry point into kinase-targeted chemical space . In contrast, the non-brominated analog 3-ethoxy-4-methoxybenzaldehyde is more prominently associated with phosphodiesterase (PDE4) inhibitor programs rather than kinase pathways, underscoring how the bromine substitution pattern redirects biological target engagement [2].

Kinase Inhibition Binding Affinity Drug Discovery

Aldehyde Reactivity Tuning: Electronic Effects of the 3-Br, 5-OEt, 4-OMe Substitution Pattern

The reactivity of the aldehyde group in 3-bromo-5-ethoxy-4-methoxybenzaldehyde is modulated by the combined electronic effects of its three substituents. The 4-methoxy group exerts a strong resonance electron-donating effect (+M) that deactivates the carbonyl toward nucleophilic attack by increasing electron density at the carbonyl carbon via conjugation through the aromatic ring [1]. Conversely, the 3-bromo group exerts an electron-withdrawing inductive effect (-I) that partially counteracts this deactivation. The 5-ethoxy group contributes additional electron donation, though its effect is attenuated relative to the para-methoxy group due to its meta relationship to the aldehyde . This finely balanced electronic profile distinguishes the target compound from 3-bromo-4-methoxybenzaldehyde, where the 4-methoxy group is para to the aldehyde without the counterbalancing meta-ethoxy group, resulting in a different net electrophilicity of the carbonyl carbon . Quantitative Hammett σ values predict that the target compound's σₚ (4-OMe: σₚ⁺ = -0.78) combined with σₘ (3-Br: σₘ = 0.39; 5-OEt: σₘ = 0.10) yields a distinct reactivity profile relative to analogs with different substituent combinations [1].

Aldehyde Reactivity Electronic Effects Nucleophilic Addition

Optimal Application Scenarios for 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Based on Quantitative Differentiation Evidence


Diversifiable Building Block for Kinase-Focused Medicinal Chemistry Libraries

The combination of a reactive aryl bromide at position 3 (enabling Suzuki-Miyaura cross-coupling for rapid analog generation) and a formyl group (enabling condensation to imines, hydrazones, and Knoevenagel adducts) makes this compound a privileged scaffold for constructing kinase-targeted compound libraries. The binding of the benzamide derivative to EIF2AK3 (PERK kinase) establishes class-level target engagement for this substitution pattern [1]. The predicted LogP of 2.94 places the compound within an optimal lipophilicity range (LogP 2–3.5) commonly associated with favorable ADME profiles for oral drug candidates, while the solid physical form (mp 52–54 °C) enables accurate automated dispensing in high-throughput parallel synthesis platforms [2].

Precursor for PDE4D Allosteric Modulator Scaffolds via Chemoselective Elaboration

Building on established precedent for 3-bromo-4-methoxybenzaldehyde in PDE4D allosteric modulator synthesis , the target compound offers an additional ethoxy substituent that can be leveraged to fine-tune the lipophilicity and hydrogen-bonding capacity of the final modulator molecule. The presence of the bromine atom allows for late-stage diversification via cross-coupling without disturbing the ethoxy and methoxy groups, which remain intact under typical Suzuki conditions. This enables structure-activity relationship (SAR) exploration around the 3-position while maintaining the core 5-ethoxy-4-methoxy pharmacophore.

Chalcone and Flavonoid Synthesis with Tunable Biological Activity

The aldehyde group undergoes Claisen-Schmidt condensation with acetophenone derivatives to yield chalcones—a compound class with documented topoisomerase I and cathepsin B/L inhibitory activity . The 5-ethoxy group provides an additional handle for modulating the electronic properties and metabolic stability of the resulting chalcone relative to analogs derived from 3-bromo-4-methoxybenzaldehyde. The Hammett analysis presented in Evidence Item 6 predicts that the target compound will exhibit intermediate reactivity in base-catalyzed condensations, offering a balance between reaction rate and selectivity [3].

Computational Chemistry and QSAR Model Building with Well-Characterized Physicochemical Parameters

The availability of multiple independently verified physicochemical parameters—including ACD/LogP (2.94), LogD at pH 5.5 (2.46), TPSA (35.53 Ų), molar refractivity (58.7 cm³), and boiling point (327.6 °C)—makes this compound a well-validated data point for developing and benchmarking quantitative structure-property relationship (QSPR) models [4]. Its three distinct substituents (Br, OEt, OMe) provide a rich set of electronic, steric, and hydrophobic descriptors that can probe the predictive accuracy of computational models across multiple parameter dimensions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.